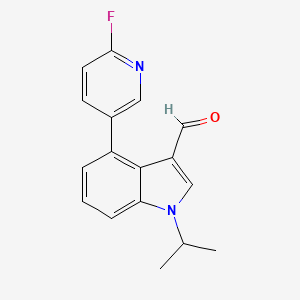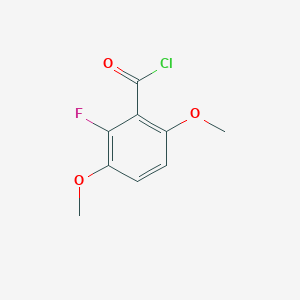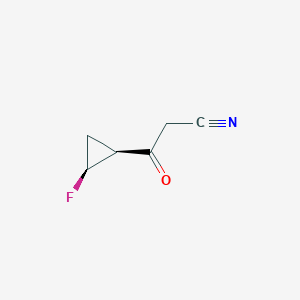
3,3-Difluoropyrrolidine-1-sulfonyl chloride
Overview
Description
3,3-Difluoropyrrolidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 1187160-31-1. It has a molecular weight of 205.61 .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3-difluoropyrrolidine-1-sulfonyl chloride. The InChI code for this compound is 1S/C4H6ClF2NO2S/c5-11(9,10)8-2-1-4(6,7)3-8/h1-3H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . .Scientific Research Applications
Pharmaceutical Synthesis
3,3-Difluoropyrrolidine-1-sulfonyl chloride is used as a building block in the synthesis of various pharmaceutical compounds. For example, it can be utilized to create triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4, an enzyme implicated in diabetes treatment .
Chemical Synthesis
This compound is also involved in the generation and trapping of derived sulfene with imines and glyoxylates. In the presence of chinchona alkaloids, it can provide chiral sultams and sultones, which are important for creating enantiomerically pure substances used in various chemical applications .
Dual Leucine Zipper Kinase Inhibitors
Another application in the pharmaceutical field is the development of dual leucine zipper kinase (DLK) inhibitors. DLK is an enzyme that plays a role in neuronal degeneration, and inhibitors can be beneficial in treating neurodegenerative diseases .
Organofluorine Chemistry
In organofluorine chemistry, 3,3-Difluoropyrrolidine-1-sulfonyl chloride is valuable due to its fluorine atoms. Fluorinated compounds have unique properties that are useful in materials science, agrochemicals, and pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
3,3-difluoropyrrolidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF2NO2S/c5-11(9,10)8-2-1-4(6,7)3-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSSBSNLKROXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoropyrrolidine-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)

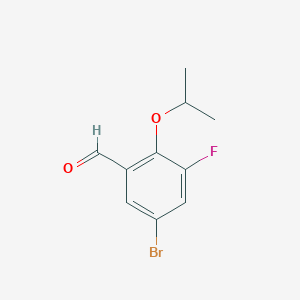
![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)

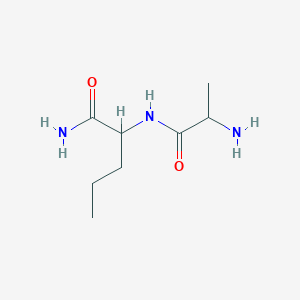
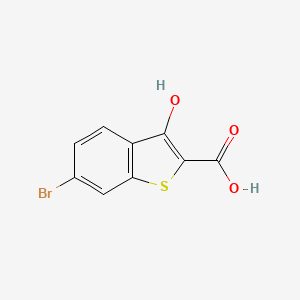
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1407441.png)

